1,3-Dimethylpentylamine

Beschreibung

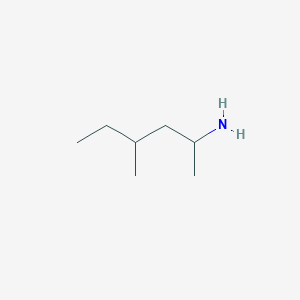

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylhexan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-4-6(2)5-7(3)8/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHRDLICUYEDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861715 | |

| Record name | 4-Methyl-2-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

132.5 °C | |

| Record name | 1,3-Dimethylamylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water; very soluble in ethanol, ether, chloroform and dilute acid | |

| Record name | 1,3-Dimethylamylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7655 g/cu cm at 20 °C | |

| Record name | 1,3-Dimethylamylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

105-41-9 | |

| Record name | 1,3-Dimethylamylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylhexaneamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylpentylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylpentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLHEXANEAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X49C572YQO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Dimethylamylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1,3 Dimethylpentylamine

Chemo- and Regioselective Synthesis Pathways

The controlled synthesis of 1,3-dimethylpentylamine (1,3-DMAA) necessitates precise control over reaction conditions to favor the formation of the desired isomer and minimize byproducts.

Multi-Step Synthesis Approaches

A common and classic industrial method for synthesizing this compound hydrochloride involves a four-step process that ensures high purity and yield. google.com This pathway utilizes readily available industrial raw materials, making it a cost-effective approach. google.com

The synthesis commences with an alkylation reaction. Methyl acetoacetate (B1235776) and 2-bromobutane (B33332) react in the presence of sodium ethoxide. google.com This step is carefully controlled, often by adding ethyl acetoacetate to a sodium ethoxide solution at 0°C, to promote mono-alkylation and prevent the formation of di-alkylated byproducts. google.com The product of this initial step is ethyl 2-acetyl-3-methylpentanoate.

This intermediate then undergoes hydrolysis and decarboxylation to yield 4-methyl-2-pentanone (B128772). google.com This transformation is a standard reaction in organic synthesis, effectively removing the ester group and one of the carbonyl groups.

The subsequent step is amidation . 4-methyl-2-pentanone is reacted with formamide (B127407) and ammonium (B1175870) formate (B1220265) at approximately 130°C to produce N-(1,3-dimethylpentyl)formamide. google.com This reaction, a type of reductive amination, introduces the nitrogen atom that will become the amine group in the final product.

Finally, hydrolysis and salification are carried out. The N-(1,3-dimethylpentyl)formamide is hydrolyzed, typically in the presence of hydrochloric acid, to remove the formyl group and form the hydrochloride salt of this compound. google.com This final product is a white powder with a melting point of 127-129°C and a purity greater than 99.5%. google.com

| Step | Reactants | Reagents/Conditions | Product |

| Alkylation | Methyl acetoacetate, 2-bromobutane | Sodium ethoxide, 0°C | Ethyl 2-acetyl-3-methylpentanoate |

| Hydrolysis-Decarboxylation | Ethyl 2-acetyl-3-methylpentanoate | - | 4-methyl-2-pentanone |

| Amidation | 4-methyl-2-pentanone | Formamide, Ammonium formate, ~130°C | N-(1,3-dimethylpentyl)formamide |

| Hydrolysis-Salification | N-(1,3-dimethylpentyl)formamide | Hydrochloric acid, Reflux | This compound hydrochloride |

Reaction Mechanisms and Kinetics in this compound Synthesis

The synthesis of this compound is governed by well-established reaction mechanisms. The initial alkylation of methyl acetoacetate proceeds via an enolate intermediate, which acts as a nucleophile. The subsequent hydrolysis and decarboxylation involve the formation of a β-keto acid, which readily loses carbon dioxide upon heating.

The amidation of 4-methyl-2-pentanone to form N-(1,3-dimethylpentyl)formamide is a key step. This transformation is a Leuckart-Wallach type reaction, where formamide acts as both the amine source and the reducing agent. The reaction likely proceeds through the formation of an iminium ion intermediate, which is then reduced.

The kinetics of 1,3-DMAA synthesis are influenced by factors such as temperature, reactant concentrations, and the presence of catalysts. For instance, the alkylation step is performed at a low temperature (0°C) to control the reaction rate and prevent side reactions. google.com The amidation step requires a higher temperature (around 130°C) to proceed at a reasonable rate. google.com

Pharmacokinetic studies in humans have shown that after a single oral dose of 25 mg, the mean maximum plasma concentration of 1,3-DMAA was 76.5 ng/mL, reached after 3.6 hours, with a plasma half-life of 8.4 hours. rivm.nl In vitro studies using human recombinant enzymes have shown that 1,3-DMAA inhibits the CYP2D6 enzyme with an IC50 value of 6.5 ± 0.6 µM. rivm.nl

Derivatization Strategies for Analytical and Research Applications of this compound

For analytical purposes, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization of this compound is often necessary to improve its volatility and chromatographic behavior. egasmoniz.com.ptluc.edu Derivatization can also enhance the sensitivity of the analytical method. luc.edu

One common derivatization strategy involves acylation with an alkanoic anhydride. luc.edu This converts the primary amine into a less polar and more volatile amide derivative. The choice of the derivatizing agent can significantly impact the sensitivity of the analysis. luc.edu

Another approach is the use of dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride). nih.gov This reagent reacts with the amine group to form a fluorescent derivative, which can be detected with high sensitivity using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection. nih.gov

For the enantioselective analysis of 1,3-DMAA stereoisomers, a chiral derivatizing agent can be used. For example, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride can be reacted with the amine to form diastereomeric amides, which can then be separated by gas chromatography. cespu.pt This indirect method allows for the quantification of the individual stereoisomers.

| Derivatizing Agent | Analytical Technique | Purpose |

| Alkanoic Anhydride | GC-MS | Improve volatility and sensitivity. luc.edu |

| Dansyl Chloride | HPLC-MS | Increase sensitivity. nih.gov |

| Chiral Acylating Agents | GC-MS | Separate and quantify stereoisomers. cespu.pt |

Pharmacological and Biochemical Research on 1,3 Dimethylpentylamine

Mechanism of Action Studies on 1,3-Dimethylpentylamine

This compound (DMAA) is a sympathomimetic amine that exerts its effects through various interactions within the nervous system. nih.gov Its primary mechanism involves modulating the levels of key neurotransmitters, leading to a stimulant effect.

Research indicates that this compound functions as a competitive inhibitor of the dopamine (B1211576) transporter (DAT), with an affinity approximately 20 times lower than that of d-amphetamine. nih.gov Studies using human embryonic kidney cells have shown that DMAA inhibits dopamine uptake through the human dopamine transporter in a competitive manner. nih.govnih.gov Molecular modeling and simulations further support these findings, suggesting that DMAA binds to the S1 substrate binding site of the DAT, inducing a conformational change from an outward-facing open state to an outward-facing closed state, a mechanism similar to that of known substrates. nih.govnih.gov

In addition to its effects on the dopamine transporter, this compound is also a potent inhibitor of the norepinephrine (B1679862) transporter (NET). nih.gov In fact, it exhibits a greater preference for the NET over the DAT when compared to d-amphetamine. nih.gov Some studies suggest that DMAA is an indirect agonist of noradrenaline by inhibiting its reuptake transporter, the NAT. mdpi.comresearchgate.net However, it has been shown to have no significant effect on the serotonin (B10506) transporter (SERT). mdpi.com

| Transporter | Action | IC50 Value |

| Dopamine Transporter (DAT) | Competitive Inhibition | ~20-fold lower affinity than d-amphetamine |

| Norepinephrine Transporter (NET) | Inhibition | 0.41 µM |

| Serotonin Transporter (SERT) | No significant effect | - |

The primary physiological effects of this compound are attributed to its indirect sympathomimetic activity. fda.gov It is believed to exert its effects by influencing the release and reuptake of norepinephrine. fda.gov Studies in rats have demonstrated that DMAA induces an increase in heart rate and a pressor response, which is indicative of an indirect adrenergic action related to stimulated norepinephrine release. fda.gov This is further supported by the observation that these effects are diminished following sympathectomy. mdpi.com The compound's ability to act as an indirect agonist of noradrenaline is primarily due to its inhibition of the norepinephrine transporter (NAT). mdpi.comresearchgate.net

While the primary mechanism of this compound involves neurotransmitter transporters, there is also evidence of its interaction with other biological targets. Phenethylamine analogues, a class of compounds to which DMAA belongs, are known to interact with adrenergic receptors and the human trace amine-associated receptor 1 (TAAR1). nih.gov These interactions can lead to the stimulation of the sympathetic nervous system, resulting in increased heart rate and blood pressure. nih.gov Specifically, alkylamine analogues like 1,3-dimethylamylamine have been shown to activate TAAR1, albeit at high concentrations. nih.gov However, some research suggests that 1,3-DMAA has no effect on TAAR1. mdpi.com It is important to note that most phenethylamines have been found to interact with TAAR1, the serotonin 5-hydroxytryptamine-1A receptor, and adrenergic α1A and α2A receptors at submicromolar concentrations. researchgate.netresearchgate.net

Pharmacokinetic Profiles and Biotransformation of this compound

Following oral administration, this compound is absorbed, although the process is considered slow. mdpi.comresearchgate.net In a study involving a single 25 mg oral dose in men, the time to delay in the appearance of DMAA in circulation (lag time) averaged approximately 8 minutes. researchgate.net The peak plasma concentration was observed between 3 and 5 hours after ingestion. researchgate.net

The volume of distribution of DMAA has been reported to be 236 ± 38 L, indicating that the compound distributes extensively throughout the body. researchgate.net The terminal half-life of this compound has been determined to be approximately 8.45 ± 1.9 hours. researchgate.net The oral clearance was found to be 20.02 ± 5 L/hr. mdpi.comresearchgate.net Notably, the excretion of DMAA is slow, and it can be detected in urine for an extended period, with one study reporting its presence up to 105 hours after intake. mdpi.com This slow excretion, coupled with low metabolism, raises the possibility of accumulation with repeated intake. mdpi.com

| Pharmacokinetic Parameter | Value |

| Lag Time (oral) | ~8 minutes |

| Time to Peak Plasma Concentration (oral) | 3-5 hours |

| Oral Volume of Distribution | 236 ± 38 L |

| Terminal Half-Life | 8.45 ± 1.9 hours |

| Oral Clearance | 20.02 ± 5 L/hr |

Studies on the biotransformation of this compound indicate that it is not extensively metabolized. mdpi.comresearchgate.netresearchgate.net A significant portion of the compound is excreted from the body in its original, unchanged form. mdpi.comresearchgate.netresearchgate.net

However, research has shown that this compound can interact with certain metabolic enzymes. It has been identified as a strong inhibitor of the cytochrome P450 enzyme CYP2D6. mdpi.comresearchgate.net CYP2D6 is a critical enzyme responsible for the metabolism of approximately 25% of all clinically used drugs. mdpi.comresearchgate.net The inhibition of this enzyme by DMAA could potentially lead to drug interactions by causing an accumulation of other substances that are normally metabolized by CYP2D6. mdpi.comresearchgate.net In contrast, this compound does not appear to significantly inhibit another important cytochrome P450 enzyme, CYP3A4. mdpi.comresearchgate.net

Half-Life and Excretion Patterns

The pharmacokinetic profile of this compound (DMAA) has been characterized in human studies. Following oral administration of a single 25 mg dose, the terminal half-life of DMAA has been determined to be approximately 8.45 ± 1.9 hours. researchgate.netresearcher.lifenih.gov The peak plasma concentration is typically observed within 3 to 5 hours after ingestion. researchgate.netresearcher.lifenih.gov Research indicates that the oral clearance of DMAA is approximately 20.02 ± 5 L/hr, and it has an oral volume of distribution of 236 ± 38 L. researchgate.netresearcher.lifenih.gov

Urinary excretion studies have shown that DMAA can be detected in urine for an extended period. In one study, after a 40 mg oral dose, DMAA was detectable in the urine for 80 and 105 hours in two subjects, respectively. heraldopenaccess.us Another study reported that after a single oral dose, DMAA was detectable in the urine over the entire 24-hour collection period. heraldopenaccess.us It has been noted that very little of the parent DMAA is recovered in the urine, suggesting that a significant portion of the compound is metabolized or excreted through bile. heraldopenaccess.us The slow excretion and low metabolism of DMAA could potentially lead to a buildup of the substance with daily intake, which may result in more pronounced pharmacological effects. mdpi.com

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Terminal Half-Life | 8.45 ± 1.9 hours researchgate.netresearcher.lifenih.gov |

| Time to Peak Plasma Concentration | 3–5 hours researchgate.netresearcher.lifenih.gov |

| Oral Clearance | 20.02 ± 5 L/hr researchgate.netresearcher.lifenih.gov |

| Oral Volume of Distribution | 236 ± 38 L researchgate.netresearcher.lifenih.gov |

| Urinary Detection Window | Up to 105 hours heraldopenaccess.us |

In Vitro and In Vivo Pharmacological Effects of this compound

This compound exerts sympathomimetic effects on the cardiovascular system, primarily through vasoconstriction, which leads to an increase in blood pressure. heraldopenaccess.uswikipedia.org This effect is dose-dependent. heraldopenaccess.us Studies have shown that while a 25 mg dose may not significantly impact blood pressure, doses of 50 mg and 75 mg can lead to mean increases in systolic blood pressure. heraldopenaccess.us The U.S. Food and Drug Administration (FDA) has warned that DMAA narrows blood vessels and arteries, which can elevate blood pressure and potentially lead to cardiovascular issues. fda.gov

The mechanism behind these cardiovascular effects is linked to its action as an indirect sympathomimetic drug. wikipedia.org It constricts blood vessels, which in turn affects the heart. wikipedia.org Research in rats has demonstrated that DMAA causes a rise in heart rate and a vasopressor response, leading to elevated blood pressure. mdpi.com These effects were diminished upon sympathectomy, indicating an indirect action on the sympathetic nervous system. mdpi.com The increase in blood pressure can increase cardiac work and may precipitate undesirable cardiovascular events. microco.infobund.de

While some studies have reported an increase in heart rate, others have found minimal to no change, particularly at lower doses. nih.govheraldopenaccess.usresearchgate.net For instance, a single 25 mg dose of DMAA did not meaningfully impact resting heart rate. researchgate.netresearcher.life However, when combined with caffeine (B1668208), a significant increase in blood pressure and rate pressure product has been observed, though the effect on heart rate remains minimal. mdpi.comresearchgate.net

Table 2: Cardiovascular Effects of this compound

| Effect | Observation |

|---|---|

| Blood Pressure | Dose-dependent increase, particularly systolic blood pressure. heraldopenaccess.usmdpi.com |

| Heart Rate | Variable effects; minimal change at lower doses, potential increase at higher doses or with caffeine. nih.govheraldopenaccess.usresearchgate.net |

| Mechanism | Indirect sympathomimetic action leading to vasoconstriction. heraldopenaccess.uswikipedia.org |

Research suggests that this compound may have neurological and cognitive-enhancing effects. heraldopenaccess.us Anecdotal reports often cite increased energy, enhanced mood, and "laser-like" focus following ingestion. heraldopenaccess.us

A study investigating the effects of a dietary supplement containing DMAA and caffeine on neurocognitive performance using the ImPACT test found improvements in reaction time and the cognitive-efficiency index. heraldopenaccess.usnih.gov This suggests potential enhancements in attention, verbal recognition memory, and visual working memory. heraldopenaccess.us The proposed mechanism for these effects is the stimulation of the central nervous system. bloomtechz.com By increasing the availability of neurotransmitters like dopamine and norepinephrine in the brain, DMAA may improve alertness and cognitive performance. bloomtechz.com This enhanced neural communication can lead to faster information processing and improved decision-making capabilities. bloomtechz.com

Studies have investigated the impact of this compound on metabolic rate and energy expenditure, often in combination with other substances like caffeine. One study involving a multi-ingredient supplement containing DMAA reported an increase in energy expenditure above pre-ingestion values compared to a placebo. heraldopenaccess.us Another study noted an increase in plasma glycerol, free fatty acids, and metabolic rate, although the contribution of DMAA alone could not be determined due to the presence of caffeine and other ingredients. mdpi.com

The proposed mechanism for these metabolic effects is related to DMAA's thermogenic properties. mrsupplement.com.au By stimulating the sympathetic nervous system, DMAA may increase the body's core temperature and metabolic rate, leading to a higher calorie burn even at rest. bloomtechz.com It is also suggested that DMAA promotes lipolysis, the breakdown of fat for energy, by activating beta-adrenergic receptors in adipose tissue. bloomtechz.com

This compound is believed to act as a sympathomimetic agent by modulating the release and reuptake of neurotransmitters. heraldopenaccess.usbloomtechz.com It is thought to mimic the effects of neurotransmitters such as epinephrine, norepinephrine, and dopamine. heraldopenaccess.us Research suggests that DMAA acts as an indirect agonist of noradrenaline by inhibiting its reuptake transporter. mdpi.com

More recent research has focused on its interaction with the dopamine transporter (DAT). Studies have shown that DMAA inhibits dopamine uptake in a competitive manner and can stimulate dopamine transporter endocytosis. nih.gov This indicates that DMAA elicits its neurological effects by binding to and regulating the function of the dopamine transporter. nih.gov By increasing the levels of norepinephrine and dopamine in the synaptic cleft, DMAA enhances communication between neurons, contributing to its stimulant effects. bloomtechz.com However, some studies have indicated that DMAA has no effect on the dopamine transporter (DAT) or the serotonin transporter (SERT). mdpi.com

Research has indicated that this compound can have vascular irritant effects, which are dose-dependent. mdpi.com These effects can be exacerbated when DMAA is combined with other substances. mdpi.com The vasoconstrictor properties of DMAA are a primary concern, as they can lead to an acute elevation in blood pressure. heraldopenaccess.us This narrowing of blood vessels can potentially lead to negative effects on the vascular system. mdpi.comfda.gov

The mechanism for these vascular irritant effects is tied to its sympathomimetic action. By stimulating the sympathetic nervous system, DMAA causes blood vessels to constrict. wikipedia.orgrxlist.com This can be particularly concerning for individuals with pre-existing hypertension. heraldopenaccess.us

Absence of Genotoxic or Mutagenic Effects in In Vitro Studies

In vitro research has been conducted to evaluate the potential of this compound (DMAA) to cause genetic damage or mutations. These studies are crucial for understanding the compound's interaction with cellular genetic material. The primary findings from this line of research indicate that DMAA, when tested in isolation, does not exhibit genotoxic or mutagenic properties. mdpi.comserbiosoc.org.rs

A key study investigated the cytotoxic, oxidative, and genotoxic effects of DMAA, both alone and in the presence of caffeine, on cultured human blood lymphocytes. serbiosoc.org.rsresearchgate.netserbiosoc.org.rs Genotoxic damage was specifically assessed using two standard methods: the chromosomal aberration assay and the micronucleus assay. serbiosoc.org.rsresearchgate.netresearchgate.net The results from these assays demonstrated that DMAA, whether by itself or in combination with caffeine, did not induce genotoxic effects. serbiosoc.org.rsserbiosoc.org.rsresearchgate.net In these experiments, Mitomycin C, a known genotoxic agent, was used as a positive control to ensure the validity of the testing system. serbiosoc.org.rs

While studies on pure DMAA have shown a lack of genotoxicity, it is noteworthy that separate research on commercial dietary supplements containing a mixture of DMAA and caffeine reported different outcomes. nih.gov One such investigation found that two pre-workout supplements induced mutagenicity in the Salmonella/microsome assay (Ames test) and were genotoxic in the cytokinesis-block micronucleus (CBMN) assay. nih.gov However, the study also utilized in silico (computational) predictions to assess the individual components. These predictions indicated that the isolated compounds, including DMAA, were not expected to produce the observed genotoxic effects. nih.gov This suggests that the mutagenic and genotoxic activity of the supplements may be attributable to other ingredients in the formulation or synergistic effects among the various components rather than DMAA itself.

The table below summarizes the findings from key in vitro genotoxicity studies on this compound.

Table 1: Summary of In Vitro Genotoxicity Studies on this compound

| Test System/Assay | Cell Type | Test Substance(s) | Key Findings |

| Chromosomal Aberration Assay | Human Blood Lymphocytes | This compound (DMAA) | No genotoxic effects observed. serbiosoc.org.rsresearchgate.net |

| Micronucleus Assay | Human Blood Lymphocytes | This compound (DMAA) | No genotoxic effects observed. serbiosoc.org.rsresearchgate.net |

| Chromosomal Aberration Assay | Human Blood Lymphocytes | DMAA in combination with Caffeine | No genotoxic effects observed. serbiosoc.org.rsresearchgate.net |

| Micronucleus Assay | Human Blood Lymphocytes | DMAA in combination with Caffeine | No genotoxic effects observed. serbiosoc.org.rsresearchgate.net |

| Salmonella/Microsome Assay (Ames Test) & CBMN Assay | Bacterial Strains & Human Cell Lines | Marketable Supplements containing DMAA and Caffeine | Supplements showed mutagenic and genotoxic effects. However, in silico analysis predicted that isolated DMAA would not induce these outcomes. nih.gov |

Analytical Chemistry and Detection Methodologies for 1,3 Dimethylpentylamine

Advanced Chromatographic and Spectrometric Techniques

Modern analytical chemistry relies on a combination of chromatographic separation and mass spectrometric detection to achieve the sensitivity and selectivity needed for DMAA analysis. These methods are essential for distinguishing DMAA from structurally similar compounds and quantifying it in diverse and challenging matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like 1,3-Dimethylpentylamine. However, due to the compound's chemical properties, direct analysis can be challenging. To improve its chromatographic behavior, derivatization is typically employed. nih.gov This process involves chemically modifying the DMAA molecule to increase its molecular weight and boiling point, leading to better retention and peak shape on the GC column. nih.gov

Common derivatizing agents include alkanoic anhydrides such as acetic, propanoic, and butanoic anhydrides, which convert the amine into a corresponding amide. luc.edu Another effective agent is pentafluoropropionic anhydride (PFPA). nih.gov The choice of derivatizing agent can significantly enhance the sensitivity of the method. luc.eduluc.edu GC-MS has been instrumental in confirming the absence of amphetamines in urine samples that screened positive on immunoassays, where the false positive was later attributed to the presence of DMAA. nih.gov Chiral GC columns can also be used to separate the different stereoisomers of DMAA, which is crucial for origin assessment. sigmaaldrich.com

| Parameter | Value |

| Instrument | Agilent Gas Chromatograph with MS Detector |

| Column | DB-1 MS (or equivalent), 30m x 0.25mm x 0.25 µm |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| Oven Program | Initial 100°C for 1 min, ramp to 300°C at 12°C/min, hold for 9 min |

| Derivatization | Required; e.g., with alkanoic anhydrides (acetic, propanoic) or PFPA |

| Detection Mode | Full Scan or Selective Ion Monitoring (SIM) |

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for detecting this compound, particularly at trace levels. researchgate.net This technique is often preferred because DMAA lacks a significant chromophore, making it unsuitable for HPLC with UV detection unless derivatized. nih.gov The use of tandem mass spectrometry (MS/MS) allows for selective detection in complex matrices like dietary supplements, urine, and plant extracts. nih.govnih.gov

The typical setup involves a reverse-phase C18 column with a mobile phase consisting of an acetonitrile-water mixture containing 0.1% formic acid to enhance ionization. nih.govresearchgate.net Detection is achieved using positive electrospray ionization (ESI+) and operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. nih.gov This mode monitors specific mass transitions for DMAA (e.g., m/z 116 → 99.7 and 116 → 57), providing high selectivity. nih.govresearchgate.net The method is capable of separating the two diastereomers of 1,3-DMAA, which appear as distinct peaks in the chromatogram. nih.govresearchgate.net It has been successfully used to identify DMAA in urine samples that caused false positives for amphetamines in initial immunoassay screens. nih.govnih.gov

| Parameter | Value |

| Instrument | HPLC or UPLC system with a tandem mass spectrometer |

| Column | Reverse-phase C18 |

| Mobile Phase | Water:Acetonitrile (85:15) with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Mass Transitions | m/z 116 → 99.7, m/z 116 → 57 |

Direct Analysis in Real Time Mass Spectrometry (DART-MS/MS) is an ambient ionization technique that serves as a powerful tool for the rapid, high-throughput screening of this compound. researchgate.netwvu.edu Its primary advantage is the ability to analyze samples in their native state with minimal to no sample preparation, drastically reducing analysis time. wvu.edunih.gov

The DART source ionizes the sample directly at atmospheric pressure, and the resulting ions are analyzed by a mass spectrometer. wvu.edu This method has been successfully applied to screen for DMAA and other stimulants in dietary supplements, herbal products, and biological fluids like urine. researchgate.netwvu.edunih.gov DART-MS/MS can also differentiate between DMAA and its structural isomers, such as tuaminoheptane, through in-source collision-induced dissociation (CID), which generates unique fragmentation patterns for each compound. researchgate.net The limit of detection (LOD) for DMAA using this technique has been reported to be as low as 10 ng/mL. researchgate.netnih.gov

Method Validation, Sensitivity, and Selectivity in Biological and Complex Matrices

Validation of any analytical method is crucial to ensure that the results are reliable, reproducible, and fit for purpose. For this compound, this process is particularly important due to the complexity of the matrices in which it is often found, such as dietary supplements, urine, and plant tissues. Key validation parameters include linearity, accuracy, precision, sensitivity (LOD and LOQ), and selectivity. woah.org

A validated LC-MS/MS method demonstrated excellent linearity over a concentration range of 0.10–10.00 ng/mL, with a coefficient of determination (R²) of 0.99. nih.govresearchgate.net Accuracy, measured by spike-and-recovery experiments in plant matrix, ranged from 85.1% to 104.9%. nih.govresearchgate.net Precision is assessed through intra-day and inter-day variability; one study reported relative standard deviations (RSDs) of 2.7% and 5.3%, respectively. researchgate.net The sensitivity of these methods is high, with an instrument detection limit reported at 1–2 pg. nih.govresearchgate.net Selectivity is the method's ability to differentiate the analyte from other components in the sample. For MS-based methods, monitoring specific precursor-to-product ion transitions ensures high selectivity, minimizing interference from the matrix. nih.govresearchgate.net

| Validation Parameter | Typical Performance Metric |

| Linearity (R²) | > 0.99 |

| Accuracy (Recovery) | 85% - 110% |

| Precision (%RSD) | < 15% |

| Limit of Detection (LOD) | pg to low ng/mL range |

| Limit of Quantitation (LOQ) | Low ng/mL range |

| Selectivity | High, based on specific MRM transitions |

Determination of Diastereomeric and Enantiomeric Ratios for Origin Assessment

The chemical structure of this compound contains two chiral centers, which means it can exist as four different stereoisomers: two pairs of diastereomers. nih.govswgdrug.org The ratio of these stereoisomers can provide valuable clues about the origin of the compound—whether it is naturally derived or synthetically manufactured. nih.govnih.gov Synthetic production typically results in a racemic mixture with a predictable ratio of diastereomers, whereas natural products may exhibit a different, specific stereoisomeric profile. researchgate.net

Chromatographic techniques, including both GC and HPLC, are capable of separating the diastereomers of 1,3-DMAA, which are observed as two separate peaks. nih.gov By comparing the peak area ratio of these diastereomers in a sample to that of a known synthetic standard, analysts can infer its origin. nih.gov For instance, one study measured the diastereomer ratio (first peak/second peak) of a synthetic standard as 1.14 ± 0.08, which was found to be similar to the ratios in geranium plant samples. nih.gov However, other research has shown that the stereoisomeric ratios in dietary supplements were indistinguishable from synthetic standards, suggesting a non-natural origin. nih.govresearchgate.net Chiral GC analysis following derivatization has been used to separate all four stereoisomers. nih.gov

Challenges in this compound Detection in Diverse Samples (e.g., Wastewater, Biological Fluids, Plant Extracts)

Detecting this compound presents several analytical challenges that vary depending on the sample matrix.

Plant Extracts and Complex Matrices: Geranium oils and plant extracts are highly complex, containing numerous endogenous compounds that can interfere with the analysis. nih.gov This matrix complexity necessitates highly selective detection methods like MS/MS and often requires extensive sample cleanup procedures, such as acid extraction followed by liquid-liquid partitioning, to remove interfering substances before analysis. nih.govresearchgate.net The low concentrations of DMAA in these samples further compound the difficulty, demanding methods with very high sensitivity. researchgate.net

Biological Fluids: In biological fluids like urine, the primary challenge is not only the complex matrix but also the potential for cross-reactivity with other substances. A significant issue is that 1,3-DMAA can cause false-positive results on immunoassay screening tests for amphetamines. nih.govnih.gov This requires confirmation by a more specific method, such as LC-MS/MS or GC-MS, to avoid incorrect reporting in clinical or anti-doping contexts.

Wastewater: While specific studies on DMAA in wastewater are limited, the general challenges of analyzing emerging micropollutants in this matrix are applicable. These include extremely low environmental concentrations (often in the ng/L range), the highly variable and complex composition of wastewater, and the lack of standardized analytical protocols for many such compounds. mdpi.com

Toxicological and Safety Research on 1,3 Dimethylpentylamine

Risk Assessment and Adverse Event Reporting in Scientific Literature

Scientific literature and regulatory agency reports have documented numerous adverse events associated with the ingestion of products containing 1,3-Dimethylpentylamine. These reports have formed the basis for risk assessments conducted by various public health bodies.

A significant number of adverse event reports have been submitted to regulatory agencies. For instance, the U.S. Food and Drug Administration (FDA) received 42 adverse event reports related to DMAA-containing products, which included cardiac disorders, nervous system disorders, psychiatric disorders, and death. bund.de However, the FDA has noted that these reports did not definitively establish a causal link between DMAA and the adverse incidents. bund.de

Case studies published in peer-reviewed journals have detailed serious medical events following the consumption of this compound. Notably, several cases of cerebral hemorrhage have been reported, some of which occurred after the ingestion of DMAA in combination with other substances like caffeine (B1668208) and alcohol. mdpi.commja.com.aunih.gov Other reported adverse effects include tachycardia, increased blood pressure, and in some instances, heart attack and stroke. vital.lyrxlist.com A summary of reported adverse events from a Texas poison center highlights the range of symptoms observed. researchgate.net

Reported Adverse Events Associated with this compound Exposure

| Symptom Category | Specific Effects |

|---|---|

| Cardiovascular | Tachycardia, Hypertension, Chest Pain, Cardiac Arrest |

| Neurological | Headache, Dizziness, Tremor, Seizures, Cerebral Hemorrhage |

| Gastrointestinal | Nausea, Vomiting, Abdominal Pain |

| Psychiatric | Agitation, Irritability, Hallucinations |

It is important to note that some prospective clinical studies using recommended doses have not reported the severe adverse effects seen in case reports. nih.gov However, these studies were often conducted in controlled settings with healthy, young individuals, which may not reflect the risks for the general population. fda.gov

Potential for Interactions with Other Chemical Compounds and Medications

The toxicological risk of this compound can be exacerbated when it is consumed concurrently with other chemical compounds, particularly stimulants.

The most frequently documented interaction is with caffeine . Many dietary supplements containing this compound also include high doses of caffeine. mdpi.com Research suggests that the combination of these two substances may have an additive effect on increasing blood pressure. bund.de While some studies have not found a synergistic effect on heart rate, the combination has been shown to significantly increase systolic blood pressure. mdpi.comnih.gov The co-ingestion of DMAA with caffeine has been a common factor in many of the reported adverse event cases. heraldopenaccess.usserbiosoc.org.rs

Interactions with other stimulant drugs are also a significant concern. This compound itself possesses stimulant properties, and taking it alongside other stimulants can lead to an overstimulation of the nervous system. vital.lyrxlist.com This can result in serious cardiovascular events, including a rapid heartbeat and dangerously high blood pressure. vital.lyrxlist.com

The consumption of alcohol in conjunction with this compound has also been noted in several case reports of severe adverse events, including cerebral hemorrhage. mdpi.comnih.gov The exact mechanism of this interaction is not well-defined in the available literature, but it is considered a contributing factor to the observed toxicity.

Potential Interactions of this compound

| Interacting Substance | Potential Outcome |

|---|---|

| Caffeine | Additive increase in blood pressure |

| Other Stimulant Drugs | Increased risk of serious cardiovascular events |

Forensic and Clinical Toxicology of this compound

The presence of this compound has been a significant finding in forensic and clinical toxicology, particularly in the context of dietary supplements and anti-doping controls.

Analyses of dietary supplements have revealed the presence of this compound, sometimes without it being listed on the product label or with inaccurate claims of it being a natural constituent of geranium oil. heraldopenaccess.usrxlist.com This has led to instances of unintentional ingestion and has been a focus of regulatory action. mdpi.com

In the realm of sports, this compound is a prohibited substance by the World Anti-Doping Agency (WADA) and has been detected in doping control samples. researchgate.net Its stimulant properties are considered performance-enhancing, leading to its ban in competitive sports.

Clinical toxicology cases have documented the concentrations of this compound in biological samples following adverse events. For example, in cases of cerebral hemorrhage, blood concentrations of DMAA have been measured at levels such as 1.09 mg/L, 0.76 mg/L, and 2.31 mg/L at varying times post-ingestion. mdpi.com Pharmacokinetic studies have shown that after a single oral dose, this compound can be detected in urine for an extended period, up to 105 hours. heraldopenaccess.us

Reported Concentrations of this compound in Clinical and Forensic Cases

| Sample Type | Reported Concentration | Context |

|---|---|---|

| Blood | 0.76 - 2.31 mg/L | Cerebral hemorrhage cases mdpi.com |

| Urine | Peak at 18 µg/mL (4 hours post-intake) | Controlled administration study mdpi.com |

Long-Term Exposure Effects and Cumulative Toxicity

The scientific literature on the specific long-term effects of this compound exposure in humans is limited. Most available data comes from acute exposure case reports and short-term clinical studies.

One of the primary concerns regarding long-term use is the potential for cumulative toxicity due to the compound's relatively slow excretion from the body. mdpi.com Pharmacokinetic studies have indicated a terminal half-life of approximately 8.45 hours, with the compound being detectable in urine for over 100 hours after a single dose. heraldopenaccess.usnih.gov This slow elimination could lead to a build-up of the substance in the body with repeated daily intake, potentially leading to stronger pharmacological effects over time. mdpi.com

There is a lack of comprehensive, long-term toxicological studies in animal models that could provide insights into the chronic effects of this compound. fda.gov The existing animal studies primarily focus on acute toxicity (LD50 values). wikipedia.org Concerns have been raised that continued use, especially in combination with other substances like caffeine, could lead to a chronic increase in blood pressure. bund.de However, a study involving supplementation over 10 weeks in young men did not find a significant change in blood pressure. mdpi.com The absence of long-term, controlled studies means that the full spectrum of risks associated with chronic this compound exposure remains largely uncharacterized. epa.gov

Regulatory and Origin Controversies in 1,3 Dimethylpentylamine Research

Scientific Scrutiny of Natural vs. Synthetic Origin Claims

A central point of contention has been the claim by some supplement manufacturers that the 1,3-Dimethylpentylamine in their products is a natural constituent derived from geranium plants (Pelargonium graveolens). nih.govschmidtlaw.comtheclarkfirmtexas.com This claim is critical for regulatory purposes, as substances with a history of natural occurrence may be subject to different legal standards than synthetic compounds. researchgate.net The assertion of a natural origin is largely based on a single 1996 paper published in a Chinese technical journal, which has since been widely questioned by the scientific community. schmidtlaw.comtheclarkfirmtexas.comnih.gov

To verify the natural origin claim, numerous independent research teams have conducted rigorous analyses of geranium plants and their essential oils. The overwhelming majority of these studies have failed to detect this compound in authentic plant materials.

Several studies utilizing highly sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) examined various parts of the Pelargonium graveolens plant and commercially available geranium oils from different geographical regions. schmidtlaw.comuspharmacist.comwvu.edu These investigations consistently reported no measurable levels of this compound, even at very low detection limits of 1-10 parts per billion (ppb). nih.govuspharmacist.com

One study analyzed twenty commercial geranium oils, three authenticated geranium oils, and various parts of the geranium plant (young, mature, fresh, and dried) and found no evidence of the compound in any of the plant-based samples. schmidtlaw.com In contrast, dietary supplements labeled as containing "geranium extract" were found to contain large quantities of this compound, suggesting a synthetic origin. schmidtlaw.com Another investigation looked at four geranium species and three cultivars, as well as commercial geranium oil, and similarly found no trace of the compound. nih.gov

Table 1: Summary of Selected Studies on the Presence of this compound in Geranium/Pelargonium

Further evidence against the natural origin claim comes from the analysis of the compound's stereoisomers. This compound is a chiral molecule with two stereogenic centers, meaning it can exist in four different spatial configurations, or stereoisomers. researchgate.netrevsalus.comcespu.pt

Chemical synthesis of such compounds typically produces a racemic mixture, meaning all possible stereoisomers are present in predictable, often equal, ratios. mdpi.com In contrast, compounds produced in nature through enzymatic processes are usually stereospecific, resulting in only one or a highly enriched ratio of one specific stereoisomer. researchgate.netmdpi.com

Researchers have utilized chiral separation techniques, such as gas chromatography (GC), to analyze the isomeric ratios of this compound in synthetic standards and in dietary supplements. nih.govsigmaaldrich.com These studies found that the unique isomeric ratios in synthetic this compound were identical to the ratios found in all tested supplements containing the ingredient. chemistryviews.org The diastereomeric and enantiomeric ratios of this compound found in supplements were consistent with what is expected from a synthetic process, not from a natural, enzymatic one. mdpi.com This isomeric analysis provides strong chemical evidence that the this compound present in commercial products is of synthetic origin. researchgate.netchemistryviews.org

Regulatory Classifications and Public Health Implications

The controversy over the origin of this compound has significant regulatory consequences. In the United States, the Food and Drug Administration (FDA) has taken a definitive stance. The agency has stated that this compound is not a dietary ingredient and is an unsafe food additive, making its inclusion in dietary supplements illegal. fda.gov The FDA has issued numerous warning letters to companies manufacturing and distributing these products, leading to the removal of many from the market. cision.comelkandelk.com In 2013, the Justice Department, on behalf of the FDA, seized products containing the compound, and manufacturers subsequently agreed to cease its production. justice.gov

Globally, other regulatory bodies have taken similar actions. The World Anti-Doping Agency (WADA) has banned this compound in sport since 2010. mdpi.com Countries including Canada, Australia, the United Kingdom, and Brazil have also banned or restricted its sale. mdpi.comnutritionaloutlook.com

Table 2: Regulatory Status of this compound

The primary public health implication cited by these agencies is the compound's stimulant effect on the cardiovascular system. As a sympathomimetic agent, this compound can narrow blood vessels and arteries, leading to an increase in blood pressure. fda.govopss.orgbund.de This can pose a significant risk to consumers, potentially leading to cardiovascular events ranging from shortness of breath and tightening in the chest to heart attack and stroke. fda.govopss.orgbund.de The FDA has received numerous adverse event reports related to products containing the compound, including reports of cardiac disorders and death. uspharmacist.combund.dedrugs.com The risks are considered particularly acute when this compound is combined with other stimulants, such as caffeine (B1668208), which is common in pre-workout and weight-loss supplements. fda.govdrugs.com

Research on Mislabeling and Adulteration in Commercial Products

Research into commercial products has revealed widespread mislabeling and adulteration related to this compound. A common practice was to list the ingredient on product labels as "geranium extract," "geranium oil," or "geranamine" to create the misleading impression of a natural botanical ingredient. nih.govfda.govopss.org This practice is deceptive, as scientific analysis has shown that the compound in these products is synthetic. schmidtlaw.comtheclarkfirmtexas.com

Analyses of dietary supplements have not only confirmed the presence of synthetic this compound but have also shown a vast range in its concentration. One study found that the concentration by weight in various supplements ranged from 0.11% to 673%, indicating a lack of standardization and quality control. nih.gov In a review of 875 dietary supplements, 58 (6.62%) were found to be adulterated with this compound. researchgate.netnih.gov

Following the regulatory crackdown on this compound, researchers have identified the emergence of other, similar synthetic stimulants in the dietary supplement market. One such compound is 1,3-dimethylbutylamine (B105974) (DMBA), a chemical "cousin" of this compound. nutritionaloutlook.com A 2014 study found that 12 out of 14 supplements analyzed contained DMBA, a substance with unknown health effects that has never been tested in humans. nutritionaloutlook.com This highlights a continuing trend of supplement manufacturers replacing banned stimulants with new, unapproved, and potentially dangerous synthetic compounds. nutritionaloutlook.com

Table 3: Mentioned Chemical Compounds

Future Directions and Emerging Research Areas for 1,3 Dimethylpentylamine

Development of Novel Therapeutic Applications and Controlled Analogs

While 1,3-Dimethylpentylamine was originally developed by Eli Lilly and Company and marketed as a nasal decongestant from 1948 until the 1980s, its therapeutic potential beyond this initial application is largely unexplored. mdpi.com Its vasoconstrictive properties, which were beneficial for its decongestant effects, could be revisited. Future research could focus on developing controlled analogs of DMAA that harness these vasoconstrictive effects for specific medical applications while minimizing the adverse cardiovascular risks associated with the parent compound.

The broader class of dimethylamine (B145610) (DMA) derivatives has shown a diverse range of pharmacological activities, including antimicrobial, antihistaminic, and analgesic properties. This suggests that the DMAA scaffold could be a starting point for the synthesis of novel therapeutic agents. By modifying the chemical structure of this compound, it may be possible to create new compounds with enhanced target specificity and a more favorable safety profile. Research in this area would involve synthesizing a library of DMAA analogs and screening them for various biological activities, moving beyond its known stimulant effects to potentially uncover new therapeutic uses.

Advanced Analytical Techniques for Enhanced Specificity and Sensitivity

The illicit use of this compound and its structural analogs in dietary and sports supplements presents a significant challenge for regulatory bodies and anti-doping agencies. Current analytical methods have successfully identified DMAA and related compounds like 1,4-dimethylamylamine (1,4-DMAA) and 1,3-dimethylbutylamine (B105974) (1,3-DMBA) in various products.

Established methods for detection primarily rely on hyphenated chromatography techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry.

| Analytical Technique | Matrix | Key Findings |

| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Urine, Geranium Plants, Supplements | A sensitive and reliable method for determining DMAA and its analogs; can detect concentrations in the ng/mL range. ukccsrc.ac.uk |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Supplements | Requires derivatization of DMAA to improve volatility and retention; effective for identifying the presence and quantity of DMAA. |

| DART-MS (Direct Analysis in Real Time-Mass Spectrometry) | Supplements, Urine | Allows for rapid, preliminary screening of samples with minimal preparation, making it suitable for high-throughput analysis. usda.gov |

| ¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance) | Supplements | Can be used for routine quantification of DMAA in supplements without the need for extensive sample preparation. |

Future research should focus on developing even more advanced, rapid, and field-portable analytical techniques. The emergence of novel, unapproved analogs necessitates methods with high-resolution mass spectrometry (HRMS) to identify unknown compounds. Furthermore, the development of biosensors and nanobiosensors could offer real-time, on-site detection of DMAA and its derivatives in complex matrices like saliva, urine, and supplements, providing a powerful tool for forensic and regulatory purposes. nih.govcanada.caindustrialchemicals.gov.au

Comprehensive Studies on Long-Term Pharmacological and Toxicological Effects

One of the most critical gaps in the scientific literature is the absence of comprehensive long-term studies on the pharmacological and toxicological effects of this compound. Most available human data is derived from short-term studies or case reports of adverse events, which are insufficient to establish a complete safety profile. The U.S. Food and Drug Administration (FDA) has highlighted this lack of safety data as a primary reason for its actions against DMAA-containing products.

Future research must prioritize long-term, well-controlled clinical studies to investigate the chronic effects of DMAA exposure. Key areas of investigation should include:

Cardiovascular Effects: Chronic impact on blood pressure, heart rate, and the potential for inducing cardiac hypertrophy or other pathologies.

Neurological Effects: Long-term consequences on the central nervous system, including potential for neurotoxicity, dependence, and psychiatric effects.

Hepatotoxicity: Assessing the potential for liver damage with chronic use, as suggested by some case reports.

Carcinogenicity and Genotoxicity: Formal studies to determine if DMAA or its metabolites have the potential to cause cancer or damage genetic material. A 2020 study found that while DMAA exhibited cytotoxic effects, it did not show genotoxic effects in chromosomal aberration and micronucleus assays. serbiosoc.org.rs

Reproductive and Developmental Toxicity: Investigating the potential impacts on fertility, pregnancy, and fetal development.

These studies are essential to provide a scientifically robust understanding of the risks associated with long-term exposure to this compound.

Elucidation of Molecular Pathways and Cellular Interactions

Emerging research has begun to shed light on the molecular mechanisms underlying the stimulant effects of this compound. Studies have shown that DMAA interacts with key neurotransmitter systems, exhibiting a mechanism of action similar to that of other psychostimulants like amphetamine.

Specifically, research indicates that DMAA functions as a substrate for monoamine transporters, primarily the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). It acts as a competitive inhibitor of dopamine uptake and can stimulate the internalization (endocytosis) of the dopamine transporter. This interaction leads to an increase in the extracellular concentrations of dopamine and norepinephrine, which is consistent with its observed stimulant effects.

Future research should aim to further elucidate these molecular pathways. Key research questions include:

Receptor Binding Profile: A comprehensive screening of DMAA and its analogs against a wide range of neuronal receptors and transporters to identify all potential molecular targets.

Downstream Signaling: Investigating the intracellular signaling cascades that are activated following DMAA's interaction with DAT and NET.

Metabolic Pathways: Identifying the specific cytochrome P450 (CYP) enzymes responsible for its metabolism. It has been reported that DMAA is a strong inhibitor of CYP2D6, an enzyme responsible for the metabolism of approximately 25% of all drugs, highlighting the potential for significant drug-drug interactions.

Comparative Pharmacology: Directly comparing the molecular and cellular effects of DMAA with its various structural analogs and other stimulants to understand the structure-activity relationships that determine their potency and potential for harm.

A deeper understanding of these cellular and molecular interactions is fundamental to predicting the full spectrum of DMAA's physiological effects and its potential for abuse.

Research on Environmental Fate and Impact of this compound

There is a significant lack of empirical data regarding the environmental fate, persistence, and ecotoxicology of this compound. As a synthetic compound that has been distributed in consumer products, its potential to enter ecosystems through wastewater or improper disposal is a concern that has not been adequately addressed.

Based on its chemical structure, estimations of its environmental behavior can be made, but these require experimental verification.

Estimated Environmental Fate of this compound

| Environmental Compartment | Predicted Behavior | Basis for Prediction |

|---|---|---|

| Soil | Moderate adsorption to soil particles. May volatilize from dry soil surfaces. | Estimated Koc (Soil Organic Carbon-Water Partitioning Coefficient). Estimated vapor pressure. |

| Water | Moderate adsorption to suspended solids and sediment. Volatilization from water surfaces may occur. Low potential for bioconcentration in aquatic organisms. | Estimated Koc. Estimated Henry's Law constant. Estimated BCF (Bioconcentration Factor) of 12. |

| Biodegradation | Potentially readily biodegradable. | Based on data from similar short-chain aliphatic amines. |

| Hydrolysis | Not expected to be an important fate process. | Lacks functional groups that hydrolyze under normal environmental conditions. |

Source: PubChem CID 7753 nih.gov

Future research in this area is essential and should include:

Detection in Environmental Samples: Developing and applying sensitive analytical methods to detect and quantify DMAA and its metabolites in wastewater, surface water, and soil. nih.gov

Biodegradation Studies: Conducting empirical studies to determine the actual rate and pathways of DMAA biodegradation in different environmental matrices (soil, water, sediment) under both aerobic and anaerobic conditions. researchgate.net

Ecotoxicology Assessment: Evaluating the toxicity of DMAA to a range of aquatic and terrestrial organisms, including algae, invertebrates, and fish, to determine its potential ecological risk.

Transformation Products: Identifying any potential transformation or degradation products that may be formed in the environment and assessing their toxicity.

Given the widespread past use of DMAA in supplements, understanding its environmental footprint is a crucial and currently overlooked area of research.

Q & A

Q. What are the validated synthetic pathways for 1,3-dimethylpentylamine, and how do reaction conditions influence yield and purity?

Synthesis of this compound (C₇H₁₇N, CAS 105-41-9) typically involves reductive amination of ketones or alkylation of primary amines. For example, catalytic hydrogenation of 4-methyl-2-hexanone with ammonia under high-pressure conditions yields the amine. Reaction temperature (optimized at 80–120°C), catalyst selection (e.g., Raney nickel), and solvent polarity significantly affect yield (reported 60–85%) and purity . Post-synthesis purification via fractional distillation or preparative HPLC is critical to remove byproducts like unreacted ketones or secondary amines .

Q. How can researchers characterize this compound’s physicochemical properties to ensure batch consistency?

Key characterization methods include:

- GC-MS : To confirm molecular weight (115.22 g/mol) and detect impurities (e.g., isomers like 1,4-dimethylpentylamine) .

- NMR spectroscopy : ¹H and ¹³C NMR resolve structural features (e.g., methyl groups at δ 0.9–1.2 ppm, amine proton at δ 1.5–2.0 ppm) .

- Polarimetry : Measures optical activity (if chiral centers are present; none in this case due to its achiral structure) .

- Surface tension analysis : Reported as 25.7 dyne/cm, critical for solubility studies in aqueous buffers .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to prevent inhalation (H333 hazard) .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (P264+P280+P305+P351+P338) .

- Waste disposal : Segregate as hazardous organic waste and neutralize with dilute acetic acid before disposal .

Advanced Research Questions

Q. How does this compound interact with dopamine receptors, and what methodological frameworks are used to study its selectivity?

this compound’s structural similarity to amphetamines suggests potential dopaminergic activity. Advanced studies employ:

- Radioligand binding assays : To quantify affinity for D2/D3 receptors (e.g., competition with [³H]spiperone) .

- Molecular docking simulations : Analyze steric and electronic complementarity with receptor binding pockets (e.g., hydrophobic interactions with transmembrane helices) .

- In vivo microdialysis : Measure extracellular dopamine levels in rodent striatum post-administration .

Q. What analytical strategies resolve contradictions in reported pharmacological effects of this compound across studies?

Discrepancies in toxicity or efficacy data may arise from:

- Isomeric impurities : Use chiral chromatography to distinguish this compound from 1,2- or 1,4-isomers, which have distinct bioactivities .

- Dose-response variability : Standardize administration routes (e.g., intraperitoneal vs. oral) and vehicle solvents (e.g., saline vs. DMSO) .

- Metabolite interference : Employ LC-MS/MS to detect metabolites like N-oxides or hydroxylated derivatives that may confound results .

Q. How do regulatory restrictions on this compound impact cross-disciplinary research (e.g., neuroscience vs. toxicology)?

The compound is prohibited in sports (WADA Prohibited List) and cosmetics due to stimulant properties . Researchers must:

- Justify necessity : Obtain ethics approval for in vivo studies, emphasizing unique mechanistic insights .

- Documentation : Maintain detailed logs of synthesis, storage, and disposal to comply with anti-doping and environmental regulations .

- Collaborative frameworks : Partner with forensic labs to align analytical methods with WADA guidelines (e.g., ISO 17025 accreditation) .

Methodological Considerations for Data Reproducibility

Q. What computational tools predict this compound’s metabolic pathways and potential toxicity?

Q. How can researchers optimize experimental designs to minimize variability in neuropharmacological studies?

- Blinded protocols : Randomize treatment groups and use automated behavioral analysis (e.g., ANY-maze for locomotor assays) .

- Positive controls : Include known dopaminergic agents (e.g., amphetamine) to validate assay sensitivity .

- Batch standardization : Characterize each batch via GC-MS and NMR to ensure >98% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.